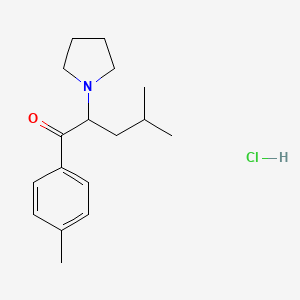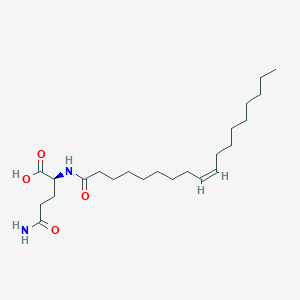
(3E,5R,6S,9E,11S,14S)-5,11-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is notable for its anthelmintic properties, making it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
Clonostachydiol is a macrodiolide-type anthelmintic derived from the fungus Clonostachys cylindrospora . Its primary targets are the abomasum nematodes, specifically Haemonchus cortorus . These nematodes are parasitic worms that reside in the gastrointestinal tract of ruminants, causing significant health issues.
Pharmacokinetics
The pharmacokinetics of Clonostachydiol, including its absorption, distribution, metabolism, and excretion (ADME) properties, have not been extensively studied. As such, its bioavailability and the impact of these properties on its efficacy and safety are currently unknown. Future research in this area will be crucial to fully understand the pharmacokinetic profile of Clonostachydiol .
Result of Action
Clonostachydiol exhibits anthelmintic activity, indicating that it is effective in eliminating parasitic worms, specifically the abomasum nematode Haemonchus cortorus . This results in improved health and well-being of the infected host organism.
Action Environment
The efficacy and stability of Clonostachydiol, like many other compounds, can be influenced by various environmental factors . These may include temperature, pH, and the presence of other substances that could interact with Clonostachydiol. Understanding these factors is crucial for optimizing the use of Clonostachydiol in different settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
Clonostachydiol is typically isolated from the fungus Clonostachys cylindrospora. The isolation process involves culturing the fungus under specific conditions to induce the production of secondary metabolites, followed by extraction and purification processes . Detailed synthetic routes and reaction conditions for laboratory synthesis are not widely documented, as the compound is primarily obtained through natural extraction.
Industrial Production Methods
Industrial production of clonostachydiol would likely involve large-scale fermentation of Clonostachys cylindrospora, followed by extraction and purification using techniques such as solvent extraction, chromatography, and crystallization. The specific conditions for optimal production, including temperature, pH, and nutrient composition, would need to be optimized for large-scale operations .
Chemical Reactions Analysis
Types of Reactions
Clonostachydiol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Clonostachydiol has several scientific research applications, including:
Chemistry: It serves as a model compound for studying macrodiolide synthesis and reactivity.
Biology: Its anthelmintic properties make it useful in studying parasitic infections and developing new treatments.
Industry: It can be used in the development of biopesticides and other agricultural products.
Comparison with Similar Compounds
Similar Compounds
Milbemycin: Another macrodiolide with anthelmintic properties.
Avermectin: A group of macrocyclic lactones used as anthelmintics and insecticides.
Uniqueness
Clonostachydiol is unique due to its specific structure and the particular strain of fungus from which it is derived. Its distinct chemical properties and biological activity set it apart from other similar compounds .
Properties
CAS No. |
2205018-06-8 |
|---|---|
Molecular Formula |
C14H20O6 |
Molecular Weight |
284.30 g/mol |
IUPAC Name |
(3E,5R,6S,9E,11S,14S)-5,11-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione |
InChI |
InChI=1S/C14H20O6/c1-9-3-4-11(15)5-7-14(18)20-10(2)12(16)6-8-13(17)19-9/h5-12,15-16H,3-4H2,1-2H3/b7-5+,8-6+/t9-,10-,11-,12+/m0/s1 |
InChI Key |
SSVNIYICRYPPEB-AATSMRKUSA-N |
SMILES |
CC1CCC(C=CC(=O)OC(C(C=CC(=O)O1)O)C)O |
Isomeric SMILES |
C[C@H]1CC[C@@H](/C=C/C(=O)O[C@H]([C@@H](/C=C/C(=O)O1)O)C)O |
Canonical SMILES |
CC1CCC(C=CC(=O)OC(C(C=CC(=O)O1)O)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(1R,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-d15, (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B3025847.png)







![3-[[[4-[(4-Fluorophenyl)methoxy]-3-methylphenyl]methyl]amino]-benzoic acid](/img/structure/B3025862.png)
![N-[(3S)-1-[3-chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]-2-pyridinyl]-3-piperidinyl]-N'-3-pyridinyl-thiourea](/img/structure/B3025864.png)
![(T-4)-[omicron-(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)-3,5-dimethyl-1H-pyrrole-2-hexadecanoato(2-)-kappaN1]difluoro-borate(1-)](/img/structure/B3025865.png)
